molecular formula C17H14FN5S B10919486 2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine

2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine

Cat. No.: B10919486
M. Wt: 339.4 g/mol
InChI Key: BDOZTNMGDYLMSJ-UHFFFAOYSA-N
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Description

2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a triazole ring and a fluorophenyl group, making it a valuable scaffold for drug development and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysts.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine apart from similar compounds is its unique combination of structural features, including the triazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C17H14FN5S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H14FN5S/c1-22-16(12-5-7-13(18)8-6-12)20-21-17(22)24-11-14-10-23-9-3-2-4-15(23)19-14/h2-10H,11H2,1H3

InChI Key

BDOZTNMGDYLMSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CN3C=CC=CC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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